N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole derivative with a sulfanylacetamide backbone. Its structure features:
- Furan-2-yl substituent: Enhances aromatic π-π stacking and hydrogen-bonding capabilities.
- 1,2,4-Triazole core: A versatile pharmacophore associated with diverse biological activities, including anti-inflammatory and antimicrobial effects .
This compound is part of a broader class of sulfanylacetamides synthesized to explore structure-activity relationships (SAR) in anti-exudative and anti-inflammatory applications .
Properties
Molecular Formula |
C18H17BrN4O2S |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17BrN4O2S/c1-3-8-23-17(15-5-4-9-25-15)21-22-18(23)26-11-16(24)20-14-7-6-13(19)10-12(14)2/h3-7,9-10H,1,8,11H2,2H3,(H,20,24) |
InChI Key |
YEXONDYUVZPKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A brominated phenyl group (4-bromo-2-methylphenyl)
- A triazole moiety (5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)
- A sulfanyl linkage
- An acetamide functional group
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN3O2S |
| Molecular Weight | 396.28 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound's anticancer potential has been evaluated in several studies. Its structure suggests a mechanism of action that may interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the findings from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.3 | |
| HeLa (Cervical) | 12.8 | |
| A549 (Lung) | 10.5 |
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.
The biological activities of this compound are believed to be mediated through various mechanisms:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in key metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity related to inflammation and cancer progression.
- DNA Interaction : Potential interactions with DNA could lead to disruptions in replication and transcription processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Notable Activities |
|---|---|
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-y)-acetamide | Anticancer activity against lung cancer |
| 5-Arylidineamino-thiadiazoles | Antimicrobial properties |
| 1-Hydrazinobenzothiazoles | Anticancer and anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their substituent variations are summarized below:
Notes:
- Analog 3 replaces the allyl group with cyclohexylmethyl, enhancing lipophilicity and demonstrating anti-HIV-1 activity .
Anti-Exudative Activity
A study of 21 derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (including the target compound’s analogs) revealed:
- Substituent Effects :
- Activity Data :
Antimicrobial and Antiviral Activity
Physicochemical and Spectral Data
Melting Points and Stability
- Analog 3 (cyclohexylmethyl derivative): Melting point = 149.5–150.5°C, indicating high crystallinity .
- Compounds 15–18 (related sulfanylacetamides): Melting points range from 207.6°C to 274.0°C, correlating with aromatic substituent bulk .
Spectral Characterization
- 1H NMR : All analogs show characteristic peaks for triazole protons (δ 7.5–8.5 ppm), acetamide NH (δ 10.2–10.8 ppm), and substituent-specific signals (e.g., furan protons at δ 6.3–7.4 ppm) .
- IR Spectroscopy : Consistent C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and S-H (2550–2600 cm⁻¹) stretches confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
